N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a hydrazinyl group, a phenylpropyl moiety, and a methylbenzenesulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazinyl intermediate: This step involves the reaction of hydrazine with an appropriate precursor to form the hydrazinyl group.
Attachment of the phenylpropyl moiety: The phenylpropyl group is introduced through a reaction with a suitable phenylpropyl derivative.
Sulfonamide formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols or amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, reduction may produce alcohols or amines, and substitution can result in various substituted sulfonamides.
Scientific Research Applications
N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase II, which is implicated in various diseases such as glaucoma and cancer.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of bicarbonate concentration in biological systems . This interaction is mediated through hydrogen bonding and other non-covalent interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)-3,4,5-trimethoxybenzamide: This compound shares a similar hydrazinyl and phenylpropyl structure but differs in the substituents on the benzene ring.
3-phenyl-β-alanine 1,3,4-oxadiazole hybrids: These compounds also feature a phenyl group and are investigated for their enzyme inhibitory activities.
Uniqueness
N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase II with high specificity sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C16H19N3O3S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(3-hydrazinyl-3-oxo-1-phenylpropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O3S/c1-12-7-9-14(10-8-12)23(21,22)19-15(11-16(20)18-17)13-5-3-2-4-6-13/h2-10,15,19H,11,17H2,1H3,(H,18,20) |
InChI Key |
MCSOVTHUGWWPEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NN)C2=CC=CC=C2 |
Origin of Product |
United States |
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